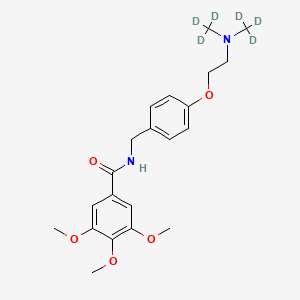

Trimethobenzamide D6

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H28N2O5 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)/i1D3,2D3 |

InChI Key |

FEZBIKUBAYAZIU-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethobenzamide D6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed methodology for the synthesis and characterization of Trimethobenzamide D6. As of the date of this publication, specific literature detailing the synthesis and providing characterization data for this compound is not publicly available. The following protocols are therefore based on established synthetic routes for the non-deuterated analogue and general principles of deuterium labeling and analytical chemistry.

Introduction

Trimethobenzamide is an antiemetic agent used to prevent nausea and vomiting.[1] It functions as a dopamine D2 receptor antagonist, primarily exerting its effects on the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[1] The synthesis of isotopically labeled compounds, such as this compound, is of significant interest in pharmaceutical research. Deuterated analogues are invaluable as internal standards for quantitative bioanalytical assays using mass spectrometry, and they can also be investigated as potentially improved therapeutic agents due to the kinetic isotope effect, which can alter drug metabolism.[2]

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound, where the six hydrogen atoms on the two methyl groups of the dimethylamino moiety are replaced with deuterium.

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of Trimethobenzamide.[1] The key modification involves the introduction of two trideuteromethyl (-CD₃) groups. A plausible synthetic route is outlined below, starting from a commercially available precursor and utilizing a deuterated methylating agent.

2.1. Synthetic Pathway

The proposed synthesis involves a multi-step process, beginning with the protection of p-hydroxybenzaldehyde, followed by etherification, reductive amination, deuteromethylation, deprotection, and final acylation.

2.2. Experimental Protocol

Step 1: Protection of p-Hydroxybenzaldehyde

-

To a solution of p-hydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add a protecting group such as benzyl bromide in the presence of a base (e.g., potassium carbonate).

-

Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 4-(benzyloxy)benzaldehyde.

Step 2: Reductive Amination

-

Dissolve 4-(benzyloxy)benzaldehyde in a suitable solvent like methanol.

-

Add a solution of ammonia in methanol and a reducing agent such as sodium borohydride.

-

Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent. The crude product, (4-(benzyloxy)phenyl)methanamine, is used in the next step without further purification.

Step 3: Deuteromethylation

-

Dissolve the crude (4-(benzyloxy)phenyl)methanamine in a suitable solvent (e.g., tetrahydrofuran).

-

Add a base (e.g., sodium hydride) to deprotonate the amine.

-

Introduce the deuterated methyl groups by adding a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).[3]

-

Stir the reaction, monitoring for the formation of the N,N-bis(trideuteromethyl) derivative.

-

Upon completion, quench the reaction and work up to isolate the deuterated intermediate.

Step 4: Deprotection

-

The benzyl protecting group is removed by catalytic hydrogenation.

-

Dissolve the product from the previous step in a solvent like ethanol and add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere until debenzylation is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain 4-((bis(trideuteromethyl)amino)methyl)phenol.

Step 5: Etherification

-

React the phenol from the previous step with 2-chloro-N,N-dimethylethanamine in the presence of a base to form the ether linkage. Correction: A more direct route would be to alkylate 4-hydroxybenzylamine with 2-chloro-N,N-di(trideuteromethyl)ethanamine, which would need to be synthesized separately. A more practical approach is to start with a different precursor.

Revised and More Practical Proposed Synthesis:

A more efficient approach would be to adapt the known synthesis of Trimethobenzamide by introducing the deuterated moiety at a different stage.[1]

Step 1: Alkylation of p-Hydroxybenzaldehyde with a Deuterated Intermediate

-

Synthesize 2-chloro-N,N-bis(trideuteromethyl)ethanamine. This can be prepared from 2-(methylamino)ethanol by N-deuteromethylation with a deuterated methylating agent, followed by chlorination.

-

React the sodium salt of p-hydroxybenzaldehyde with the synthesized 2-chloro-N,N-bis(trideuteromethyl)ethanamine to afford 4-(2-(bis(trideuteromethyl)amino)ethoxy)benzaldehyde.

Step 2: Reductive Amination

-

Perform a reductive amination on 4-(2-(bis(trideuteromethyl)amino)ethoxy)benzaldehyde with ammonia and a reducing agent (e.g., sodium cyanoborohydride) to yield 4-(2-(bis(trideuteromethyl)amino)ethoxy)benzylamine.

Step 3: Acylation

-

Acylate the resulting diamine with 3,4,5-trimethoxybenzoyl chloride in an appropriate solvent with a base to yield the final product, this compound.[1][4]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

3.1. Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the incorporation of deuterium.

-

Expected Molecular Weight: The molecular weight of non-deuterated Trimethobenzamide is 388.46 g/mol .[5] With the replacement of six hydrogen atoms (1.008 amu) with six deuterium atoms (2.014 amu), the expected molecular weight of this compound would be approximately 394.50 g/mol .

-

High-Resolution Mass Spectrometry (HRMS): HRMS should be used to determine the exact mass of the molecular ion, which will confirm the elemental composition and the number of incorporated deuterium atoms.

-

Fragmentation Pattern: The fragmentation pattern in MS/MS analysis can provide further structural confirmation. The fragment corresponding to the deuterated dimethylaminoethyl side chain would show a mass shift of +6 compared to the non-deuterated analogue.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of the deuterium labels and the overall structure of the molecule.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the singlet corresponding to the N,N-dimethyl protons (typically around δ 2.3 ppm in the non-deuterated compound) should be absent or significantly diminished. The other proton signals of the molecule should remain.

-

²H NMR: The ²H NMR spectrum should show a single resonance corresponding to the six deuterium atoms on the trideuteromethyl groups.[6]

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the carbon atoms of the -CD₃ groups due to coupling with deuterium (spin I = 1). The chemical shift of these carbons will be slightly different from the corresponding -CH₃ groups.

3.3. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC or UPLC should be employed to determine the chemical purity of the synthesized this compound.

-

Method: A reverse-phase HPLC method, similar to those developed for Trimethobenzamide, can be utilized.[7][8] A C18 column with a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is a suitable starting point.[7]

-

Detection: UV detection at a wavelength of around 213 nm is appropriate for Trimethobenzamide.[7]

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. The method should be validated for linearity, accuracy, and precision.

Data Presentation

The quantitative data obtained from the characterization of this compound should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Proposed Synthesis Summary for this compound

| Step | Reaction | Expected Yield (%) | Key Reagents |

| 1 | Alkylation | 70-80 | p-Hydroxybenzaldehyde, 2-chloro-N,N-bis(trideuteromethyl)ethanamine |

| 2 | Reductive Amination | 60-70 | 4-(2-(bis(trideuteromethyl)amino)ethoxy)benzaldehyde, NH₃, NaBH₃CN |

| 3 | Acylation | 80-90 | 4-(2-(bis(trideuteromethyl)amino)ethoxy)benzylamine, 3,4,5-trimethoxybenzoyl chloride |

Table 2: Expected Characterization Data for this compound

| Analysis | Parameter | Expected Result |

| HRMS | [M+H]⁺ (m/z) | ~395.24 |

| Isotopic Enrichment | >98% | |

| ¹H NMR | N-(CD₃)₂ Signal | Absent or <2% of non-deuterated |

| ²H NMR | N-(CD₃)₂ Signal | Present |

| HPLC/UPLC | Chemical Purity | >98% |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide presents a detailed, though theoretical, protocol for the synthesis and characterization of this compound. The proposed synthetic route leverages known chemistry of the non-deuterated compound while incorporating a key deuterated intermediate. The characterization methods outlined, including mass spectrometry, NMR spectroscopy, and chromatography, provide a robust framework for confirming the successful synthesis, isotopic enrichment, and purity of the target molecule. This guide is intended to serve as a valuable resource for researchers embarking on the synthesis of deuterated Trimethobenzamide for use in various scientific and drug development applications. Further experimental work is required to validate and optimize the proposed methodologies.

References

- 1. Trimethobenzamide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Bioinspired design of a robust d3-methylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FR2549828A1 - Process for the preparation of trimethobenzamide hydrochloride - Google Patents [patents.google.com]

- 5. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethobenzamide-d6

This technical guide provides a comprehensive overview of the physical and chemical properties of Trimethobenzamide-d6, a deuterated analog of the antiemetic drug Trimethobenzamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action and analytical workflows.

Core Physical and Chemical Properties

Trimethobenzamide-d6 is primarily utilized as an internal standard for the quantification of Trimethobenzamide in biological samples using mass spectrometry techniques such as GC-MS or LC-MS.[1] Its physical and chemical properties are closely related to its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of six deuterium atoms.

| Property | Trimethobenzamide | Trimethobenzamide-d6 | Trimethobenzamide Hydrochloride |

| Molecular Formula | C₂₁H₂₈N₂O₅[2][3] | C₂₁H₂₂D₆N₂O₅[1] | C₂₁H₂₉ClN₂O₅[4] |

| Molecular Weight | 388.464 g/mol [2][5] | 394.49 g/mol [1] | 424.92 g/mol [6] |

| CAS Number | 138-56-7[2] | 2070014-97-8[1] | 554-92-7[4][6] |

| Appearance | Solid[3] | White to Off-White Solid[6] | White to Off-White Solid[6] |

| Melting Point | 188.7 °C[3] | Not specified | Not specified |

| Solubility | 40 mg/L in water[3] | Not specified | Freely soluble in water[3] |

| LogP | 2.29[3] | Not specified | Not specified |

| pKa (Strongest Basic) | 8.78[3] | Not specified | 8.82 |

Mechanism of Action

Trimethobenzamide is an antiemetic agent that is believed to act on the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brain to suppress nausea and vomiting.[2][5][7] It functions as a dopamine D2 receptor antagonist.[2][8][9] By blocking dopamine receptors in the CTZ, Trimethobenzamide inhibits the emetic signals that are relayed to the vomiting center.[8] While its primary action is central, it may also have peripheral effects on the gastrointestinal tract.[8]

References

- 1. hexonsynth.com [hexonsynth.com]

- 2. Trimethobenzamide - Wikipedia [en.wikipedia.org]

- 3. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trimethobenzamide Hydrochloride | C21H29ClN2O5 | CID 68385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Trimethobenzamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]

- 9. scielo.br [scielo.br]

molecular weight and formula of Trimethobenzamide D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethobenzamide D6, a deuterated analog of the antiemetic drug Trimethobenzamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanism of action.

Core Compound Details

This compound is a stable isotope-labeled version of Trimethobenzamide, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The incorporation of six deuterium atoms provides a distinct mass difference from the parent compound, enabling precise and accurate quantification in complex biological matrices.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₂D₆N₂O₅ | [1] |

| Molecular Weight | 394.49 g/mol | [1] |

| Parent Compound | Trimethobenzamide | |

| Parent Compound Formula | C₂₁H₂₈N₂O₅ | [2][3][4] |

| Parent Compound Molecular Weight | 388.46 g/mol | [2][3][4] |

| CAS Number | 2070014-97-8 | [1] |

Mechanism of Action: D2 Receptor Antagonism in the Chemoreceptor Trigger Zone

Trimethobenzamide exerts its antiemetic effects by acting as a dopamine D2 receptor antagonist.[2] Its primary site of action is the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brainstem. The CTZ is a crucial area for the detection of emetic substances in the blood and subsequent signaling to the vomiting center.

By blocking D2 receptors in the CTZ, Trimethobenzamide inhibits the stimulatory effects of dopamine, a neurotransmitter known to induce nausea and vomiting. This antagonism effectively reduces the transmission of emetic signals to the vomiting center, thereby suppressing the vomiting reflex.

References

A Technical Guide to the Isotopic Purity of Trimethobenzamide D6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential considerations for the isotopic purity of Trimethobenzamide D6, a deuterated analog of the antiemetic drug Trimethobenzamide. As regulatory agencies classify deuterated compounds as new chemical entities (NCEs), a thorough characterization of the isotopic composition is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. While specific numerical requirements for isotopic purity are not explicitly defined in public guidelines, a science-based approach to establish and justify specifications is expected.

Regulatory Landscape and General Expectations

Deuterated drugs are viewed by regulatory bodies, such as the U.S. Food and Drug Administration (FDA), as distinct active moieties from their non-deuterated counterparts. This classification as NCEs makes them eligible for new drug exclusivity. Consequently, the sponsor of a deuterated drug like this compound must provide a comprehensive data package to demonstrate its quality, safety, and efficacy, independent of the parent drug.

A crucial aspect of the quality assessment is the detailed characterization of the isotopic distribution of the drug substance. This includes demonstrating consistency between batches and providing a rationale for the proposed specifications for isotopic purity. The focus is on ensuring that the manufacturing process consistently produces a drug substance with a well-defined and controlled isotopic composition.

Data Presentation for Isotopic Purity of this compound

Clear and concise presentation of quantitative data is essential for regulatory review. The following tables illustrate a hypothetical but representative dataset for the isotopic purity and distribution of this compound.

Table 1: Isotopic Purity and Enrichment of this compound

| Parameter | Specification | Batch 1 | Batch 2 | Batch 3 |

| Isotopic Purity (%) | ≥ 98.0% | 99.1% | 99.3% | 99.2% |

| Isotopic Enrichment per Deuterium Site (%) | ≥ 99.0% | 99.5% | 99.6% | 99.5% |

| d0 Isotopologue (%) | Report | 0.05% | 0.04% | 0.05% |

| d1-d5 Isotopologues (sum, %) | ≤ 2.0% | 0.85% | 0.66% | 0.75% |

Note: The data presented in these tables are for illustrative purposes only and do not represent actual specifications for this compound.

Table 2: Isotopologue Distribution in a Representative Batch of this compound

| Isotopologue | Relative Abundance (%) |

| d6 (fully deuterated) | 99.10 |

| d5 | 0.75 |

| d4 | 0.10 |

| d3 | < 0.05 |

| d2 | < 0.05 |

| d1 | < 0.05 |

| d0 (non-deuterated) | 0.05 |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

3.1. Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a primary method for determining the relative abundance of each isotopologue.

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve baseline resolution of the isotopic peaks.[2]

-

Infuse the sample solution directly or inject it into an LC system for separation from any impurities.

-

Acquire full-scan mass spectra in the appropriate mass range for the protonated molecule [M+H]+ of this compound.

-

Ensure sufficient scans are averaged to obtain a high-quality spectrum with good ion statistics.

-

-

Data Analysis and Calculation:

-

From the full-scan spectrum, extract the ion chromatograms for the molecular ions of each expected isotopologue (d0 to d6).

-

Integrate the peak area for each isotopologue.[2]

-

Correct the observed peak areas for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O).[2]

-

Calculate the relative percentage of each isotopologue by dividing its corrected peak area by the sum of all corrected isotopologue peak areas.

-

The isotopic purity is typically defined as the percentage of the desired deuterated species (d6).

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy is invaluable for confirming the positions of deuterium incorporation and for quantifying the level of enrichment at each site. Both ¹H and ²H NMR can be employed.[3]

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).[4][5]

-

For ²H NMR, a similar sample concentration is used, but a non-deuterated solvent can be employed if a deuterium lock is not required, or a deuterated solvent with a distinct lock signal can be used.[6]

-

Add a known amount of a certified internal standard if quantitative analysis (qNMR) is to be performed.[7]

-

-

¹H NMR for Deuterium Incorporation:

-

Acquire a quantitative ¹H NMR spectrum.

-

Deuterium incorporation is determined by the reduction in the integral of the proton signals at the sites of deuteration compared to the integral of a signal from a non-deuterated part of the molecule or an internal standard.[8]

-

The percentage of deuterium incorporation at a specific position is calculated as: (1 - (Integral of residual proton signal / Integral of reference signal)) * 100%.

-

-

²H NMR for Direct Detection:

Visualizations

Diagram 1: General Workflow for Isotopic Purity Determination

Caption: Workflow for Isotopic Purity Analysis of this compound.

Diagram 2: Decision Pathway for Isotopic Purity Assessment

Caption: Quality Control Decision Pathway for this compound.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. almacgroup.com [almacgroup.com]

- 3. benchchem.com [benchchem.com]

- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 8. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Trimethobenzamide D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Trimethobenzamide D6. Due to the limited availability of public data on the fragmentation of this specific deuterated compound, this guide presents a proposed fragmentation pathway based on the known mass spectrum of non-deuterated Trimethobenzamide and common fragmentation mechanisms of related chemical structures. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in the development and analysis of Trimethobenzamide and its isotopologues.

Introduction to Trimethobenzamide and its Deuterated Analog

Trimethobenzamide is an antiemetic drug used to prevent nausea and vomiting. Its chemical structure consists of a trimethoxybenzoyl moiety linked via an amide bond to a benzyl group, which in turn is connected to a dimethylaminoethoxy group.

The deuterated analog, this compound, is commonly used as an internal standard in quantitative bioanalytical assays using mass spectrometry. The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms. For the purpose of this guide, it is assumed that the six deuterium atoms are located on the two methyl groups of the N,N-dimethylamino moiety, as this is a common and chemically stable labeling position that is unlikely to undergo back-exchange.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of Trimethobenzamide in a mass spectrometer, typically under electrospray ionization (ESI) or electron ionization (EI) conditions, is expected to proceed through the cleavage of its most labile bonds. The proposed fragmentation pathway for the protonated molecule ([M+H]⁺) is detailed below.

The primary fragmentation events are hypothesized to be the cleavage of the amide bond and the benzylic C-N bond, as well as the cleavage of the ether bond and the bond alpha to the dimethylamino group.

Below is a Graphviz diagram illustrating the proposed fragmentation pathway of Trimethobenzamide.

Caption: Proposed fragmentation pathway of Trimethobenzamide.

Fragmentation of this compound

Based on the proposed fragmentation pathway for the non-deuterated compound and the assumed location of the deuterium labels on the N,N-dimethylamino group, the expected mass-to-charge ratios for the fragments of this compound are presented in the table below. The molecular weight of this compound is 394.5 g/mol , and its protonated molecule [M+D]⁺ would have an m/z of 395.2.

| Fragment | Proposed Structure | m/z (Trimethobenzamide) | m/z (this compound) | Mass Shift (Da) |

| [M+H]⁺ | Protonated Molecule | 389.2 | 395.2 | +6 |

| Fragment 1 | Trimethoxybenzoyl cation | 195.1 | 195.1 | 0 |

| Fragment 2 | 4-(2-(di(trideuteromethyl)amino)ethoxy)benzyl cation | 165.1 | 171.1 | +6 |

| Fragment 3 | Di(trideuteromethyl)aminoethyl cation | 58.1 | 64.1 | +6 |

| Fragment 4 | 4-hydroxybenzyl cation | 121.1 | 121.1 | 0 |

The fragments containing the N,N-di(trideuteromethyl)amino moiety (Fragments 2 and 3) are expected to show a mass shift of +6 Da compared to the corresponding fragments of the non-deuterated Trimethobenzamide. Fragment 1, which does not contain the deuterated portion of the molecule, is expected to have the same m/z value for both the deuterated and non-deuterated compounds.

Experimental Protocols

While a specific, detailed protocol for the mass spectrometric analysis of this compound is not widely published, a general procedure based on common practices for the analysis of small molecules in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.

Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Trimethobenzamide: Precursor ion m/z 389.2 → Product ion m/z 195.1 (quantifier) and m/z 165.1 (qualifier).

-

This compound: Precursor ion m/z 395.2 → Product ion m/z 195.1 (quantifier) and m/z 171.1 (qualifier).

-

-

Collision Energy: Optimized for each transition, typically in the range of 15-30 eV.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

The experimental workflow can be visualized in the following diagram:

Caption: General experimental workflow for the analysis of Trimethobenzamide.

Conclusion

This technical guide provides a scientifically reasoned proposal for the mass spectrometry fragmentation pattern of this compound. The proposed pathway and fragment structures are based on established principles of mass spectrometry and the known fragmentation of the non-deuterated parent compound. The provided experimental protocol offers a solid starting point for the development of a robust and reliable analytical method for the quantification of Trimethobenzamide in various matrices. It is important to note that the optimal fragmentation conditions and transitions should be empirically determined on the specific mass spectrometer being used.

Safeguarding a Crucial Molecule: A Technical Guide to the Stability and Storage of Trimethobenzamide D6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Trimethobenzamide D6. By understanding the factors that can influence the integrity of this deuterated compound, researchers and drug development professionals can ensure the reliability and reproducibility of their results. This document outlines general stability principles for deuterated compounds, specific data related to the non-deuterated Trimethobenzamide hydrochloride, and detailed experimental protocols for stability-indicating studies.

Recommended Storage Conditions and Stability Summary

The stability of this compound, like other deuterated compounds, is intrinsically linked to its molecular structure and can be influenced by external factors.[1] While specific long-term stability data for the D6 variant is not extensively published, recommendations can be derived from the data available for Trimethobenzamide hydrochloride and general guidelines for deuterated active pharmaceutical ingredients (APIs).

Table 1: Recommended Storage Conditions for Trimethobenzamide and its Deuterated Analogues

| Compound Type | Condition | Temperature | Relative Humidity (RH) | Light Exposure | Additional Notes |

| This compound (Solid) | Long-Term | 2-8°C or -20°C[1] | < 40% (Dry Place)[1] | Protect from light in amber vials or opaque containers.[1] | Allow to equilibrate to room temperature before opening to prevent condensation. |

| Accelerated | 40°C ± 2°C | 75% ± 5% | As per long-term | For stability program testing. | |

| Trimethobenzamide HCl (Solid) | General Storage | 25°C (77°F); excursions permitted to 15–30°C (59–86°F).[2][3] | USP Controlled Room Temperature | Not specified, but protection from light is good practice. | Stable under recommended storage conditions.[4] |

| Trimethobenzamide HCl (In Solvent) | Short-Term | -20°C | N/A (Sealed container) | Protect from light. | Stable for up to 1 month.[4] |

| Long-Term | -80°C | N/A (Sealed container) | Protect from light. | Stable for up to 6 months.[4] | |

| Trimethobenzamide HCl (5% Aqueous Solution) | Post-Autoclave | Ambient | N/A | Not specified. | Stable after autoclaving at 120°C for 20 minutes at pH 3-7.[5] |

Factors Influencing the Stability of this compound

Several factors can impact the chemical stability of this compound. Understanding these is crucial for designing appropriate stability studies and ensuring the compound's integrity during storage and handling.

References

commercial suppliers and catalog numbers for Trimethobenzamide D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethobenzamide D6, a deuterated analog of the antiemetic agent Trimethobenzamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, analytical methodologies, and mechanism of action.

Commercial Suppliers and Catalog Information

This compound is a specialized chemical entity primarily used as an internal standard in pharmacokinetic and metabolic studies. Its commercial availability is limited, often requiring custom synthesis or sourcing from specialized chemical suppliers. Below is a summary of a known supplier:

| Supplier | Product Name | Product Number | Catalog Number |

| Acanthus Research | Trimethobenzamide-D6 | TBZ-16-001 | TBZ-16-001- |

Note: Availability may be subject to change. It is recommended to contact the supplier directly for the most current information.

Mechanism of Action: D2 Receptor Antagonism in the Chemoreceptor Trigger Zone

Trimethobenzamide exerts its antiemetic effects primarily by acting as a dopamine D2 receptor antagonist.[13] Its principal site of action is the chemoreceptor trigger zone (CTZ) located in the medulla oblongata. The CTZ is a critical area for the detection of emetic substances in the bloodstream and subsequently relays this information to the vomiting center to initiate the vomiting reflex. By blocking D2 receptors in the CTZ, Trimethobenzamide inhibits the stimulatory effects of dopamine, thereby suppressing nausea and vomiting.

The signaling pathway is initiated by the binding of emetic stimuli (e.g., toxins, drugs) to receptors in the CTZ, which in turn activates dopamine D2 receptors. As a G protein-coupled receptor (GPCR), the activated D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of intracellular signaling pathways ultimately results in the transmission of an emetic signal to the vomiting center. Trimethobenzamide, by competitively binding to the D2 receptor, prevents this cascade of events.

Below is a diagram illustrating the simplified signaling pathway of Trimethobenzamide's mechanism of action.

Experimental Protocols: Analytical Methodologies

The quantification of Trimethobenzamide and its deuterated analog in biological matrices or pharmaceutical formulations typically employs chromatographic techniques. Below are detailed methodologies adapted from published research that can be applied to the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of Trimethobenzamide in the presence of its degradation products.[14]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: Kromasil 100 C18 column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and ammonium formate buffer (e.g., 44:56 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 213 nm.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing Trimethobenzamide or this compound in a suitable solvent (e.g., methanol or mobile phase).

-

For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering substances.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines. The linearity is typically established over a concentration range of 0.5-50 µg/mL.[15]

Ultra-Performance Liquid Chromatography (UPLC)

A more rapid and sensitive method for the determination of Trimethobenzamide and its related substances.[16][17]

-

Instrumentation: A UPLC system with a PDA detector.

-

Column: Acquity CSH Phenyl-Hexyl column (100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Nonafluoro-1-butanesulfonic acid in water.

-

Mobile Phase B: A mixture of 0.1% Nonafluoro-1-butanesulfonic acid in water and acetonitrile (e.g., 35:65 v/v).

-

A gradient elution program is typically used.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 1.0 µL.

-

Detection: PDA detection at an appropriate wavelength.

-

Sample Preparation: Similar to the RP-HPLC method, with appropriate dilution to fall within the linear range of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Trimethobenzamide, especially when high specificity is required.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A capillary column suitable for the analysis of basic drugs, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection depending on the concentration of the analyte.

-

Temperature Program: An optimized temperature gradient is crucial for good separation. For example, an initial temperature of 50°C held for a few minutes, followed by a ramp up to 280°C.

-

Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of Trimethobenzamide and this compound.

-

Sample Preparation:

-

Extraction of the analyte from the matrix is required.

-

Derivatization may be necessary to improve the chromatographic properties of Trimethobenzamide, although it is often volatile enough for direct analysis.

-

Below is a workflow diagram for a typical analytical experiment using this compound as an internal standard.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described methods is recommended.

References

- 1. Synthesis Capabilities - Cerilliant [cerilliant.com]

- 2. Request Custom Quote - Cerilliant [cerilliant.com]

- 3. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 4. insightbio.com [insightbio.com]

- 5. Capabilities Overview - Cerilliant [cerilliant.com]

- 6. Cerilliant Corporation - Wikipedia [en.wikipedia.org]

- 7. TRC custom synthesis | LGC Standards [lgcstandards.com]

- 8. rdchemicals.com [rdchemicals.com]

- 9. Custom Solutions | LGC Standards [lgcstandards.com]

- 10. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]

- 11. TRC custom synthesis | LGC Standards [lgcstandards.com]

- 12. Toronto Research Chemicals Clinisciences [clinisciences.com]

- 13. Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. ijpbs.net [ijpbs.net]

- 17. ijpbs.com [ijpbs.com]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards. From the underlying theory of isotope dilution to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the robustness and reliability of their analytical methods, particularly in the demanding environments of drug development and clinical research.

Core Principles: The Power of Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is a cornerstone of a powerful analytical technique known as Isotope Dilution Mass Spectrometry (IDMS).[1] The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte (the deuterated internal standard) to a sample at the earliest possible stage of the analytical workflow.[2] This "spike" establishes a fixed ratio of the naturally occurring analyte to its heavier isotopic counterpart.[2]

Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same analytical variations throughout the entire process.[2] This includes inconsistencies in sample preparation, such as incomplete extraction recovery, and fluctuations in instrument response, like ionization efficiency in the mass spectrometer's source.[3][4] The mass spectrometer can distinguish between the analyte and the deuterated standard due to their mass difference.[4] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations are effectively normalized, leading to highly accurate and precise quantification.[5]

Advantages of Deuterated Internal Standards:

-

Enhanced Accuracy and Precision: By compensating for variations in sample preparation and instrument response, deuterated standards significantly improve the reliability of quantitative results.

-

Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major challenge in mass spectrometry. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective correction.[6]

-

Increased Method Robustness: Analytical methods employing deuterated internal standards are generally more rugged and less susceptible to day-to-day variations in instrument performance.[7]

Potential Challenges and Considerations:

-

Isotopic Purity: The deuterated standard must have high isotopic purity and be free of contamination from the unlabeled analyte to avoid skewed results.[8]

-

Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times between the analyte and the internal standard.[2] If they do not perfectly co-elute, they may experience different matrix effects, which can compromise the accuracy of the results.

-

Stability of the Label: The deuterium label should be placed on a stable position within the molecule to prevent exchange with hydrogen atoms from the solvent or matrix.[9]

Quantitative Data Summary

The use of deuterated internal standards demonstrably improves the performance of analytical assays. The following tables summarize key performance characteristics from studies utilizing deuterated standards, showcasing their impact on accuracy, precision, and linearity.

Table 1: Performance Characteristics of an LC-MS/MS Method for Tamoxifen and its Metabolites using a Deuterated Internal Standard

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%Bias) |

| Tamoxifen | 1 - 500 | 1 | < 5% | < 7% | ± 10% |

| N-desmethyltamoxifen | 1 - 500 | 1 | < 6% | < 8% | ± 10% |

| 4-hydroxytamoxifen | 0.5 - 250 | 0.5 | < 7% | < 9% | ± 12% |

| Endoxifen | 0.5 - 250 | 0.5 | < 6% | < 8% | ± 11% |

Data compiled from representative LC-MS/MS methods for therapeutic drug monitoring.[10]

Table 2: Comparison of Internal Standard Strategies in Bioanalytical Method Validation

| Performance Characteristic | Deuterated Internal Standard | Structural Analog IS |

| Co-elution with Analyte | Nearly identical retention time; ideal for correcting matrix effects.[11] | Different retention time; may not accurately compensate for matrix effects.[11] |

| Extraction Recovery | Mimics the analyte's recovery very closely due to identical physicochemical properties. | May have significantly different extraction recovery. |

| Ionization Efficiency | Nearly identical, providing excellent compensation for matrix effects. | Can be significantly different, leading to poor compensation. |

| Accuracy and Precision | Generally provides the highest levels of accuracy and precision.[12] | Can be acceptable, but often results in lower accuracy and precision compared to deuterated standards. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful quantitative analysis. The following sections provide methodologies for common sample preparation techniques and LC-MS/MS analysis using deuterated internal standards.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing proteins from plasma samples prior to LC-MS/MS analysis.

Materials and Reagents:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Acetonitrile (ACN), cold, with 0.1% formic acid

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[3]

-

Add 10 µL of the deuterated internal standard working solution.[3]

-

Vortex briefly to ensure thorough mixing.

-

Add 300 µL of cold ACN with 0.1% formic acid to precipitate the proteins.[3]

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[3]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum Samples

LLE is a sample preparation technique that separates analytes from interferences based on their relative solubilities in two different immiscible liquids.

Materials and Reagents:

-

Serum sample, calibrators, or quality control samples

-

Deuterated internal standard spiking solution

-

Hexane:ethyl acetate (90:10, v/v) mixture

-

Methanol/water (70:30, v/v) with 0.1% formic acid (reconstitution solution)

Procedure:

-

To 1.0 mL of the serum sample in a glass tube, add a precise volume of the deuterated internal standard spiking solution.[2]

-

Vortex the samples briefly to ensure thorough mixing and allow them to equilibrate.[2]

-

Add 5.0 mL of the hexane:ethyl acetate mixture.[2]

-

Vortex vigorously for 1 minute.[2]

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[2]

-

Carefully transfer the upper organic layer to a clean tube.[2]

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the dried extract in 150 µL of the reconstitution solution.[2]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis: Quantification of Tamoxifen and its Metabolites

This section outlines the liquid chromatography and mass spectrometry conditions for the analysis of tamoxifen and its metabolites.

UPLC-MS/MS Conditions:

-

UPLC System: Waters Acquity UPLC or equivalent[10]

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[10]

-

Mobile Phase A: 0.1% formic acid in water[10]

-

Mobile Phase B: 0.1% formic acid in acetonitrile[10]

-

Flow Rate: 0.3 mL/min[10]

-

Injection Volume: 5-10 µL[10]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[10]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[8]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for each analyte and its corresponding deuterated internal standard.[8]

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate key experimental workflows and logical relationships in the context of using deuterated standards.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Decoding the Certificate of Analysis for Trimethobenzamide-D6: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a compound. This guide provides an in-depth interpretation of a typical CoA for Trimethobenzamide-D6, a deuterated analog of the antiemetic drug Trimethobenzamide. Understanding the data presented and the underlying experimental protocols is paramount for its effective use in research and development.

Data Presentation: A Summary of Quality Attributes

A Certificate of Analysis for Trimethobenzamide-D6 will quantitatively summarize the findings of various analytical tests. The following table represents a typical set of specifications and results one might expect to find.

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Purity (HPLC) | ≥98% | 99.5% |

| Identity (¹H NMR) | Conforms to Structure | Conforms |

| Identity (Mass Spec) | Conforms to Structure | Conforms |

| Isotopic Purity | ≥99% D6 | 99.8% D6 |

| Residual Solvents | As per USP <467> | Complies |

| Loss on Drying | ≤1.0% | 0.2% |

Experimental Protocols: The Foundation of Analytical Data

The results presented in a CoA are derived from rigorous experimental procedures. Below are the detailed methodologies for the key experiments typically cited for a complex organic molecule like Trimethobenzamide-D6.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the compound by separating it from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents, typically an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where Trimethobenzamide absorbs strongly (e.g., 260 nm).

-

Procedure: A solution of Trimethobenzamide-D6 is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase (the column) and the mobile phase. The detector measures the absorbance of the eluting components over time, generating a chromatogram. The area of the main peak corresponding to Trimethobenzamide-D6 is compared to the total area of all peaks to calculate the purity.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

-

Objective: To confirm the chemical structure of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Experiment: A ¹H NMR spectrum is acquired.

-

Analysis: The chemical shifts, integration, and splitting patterns of the peaks in the spectrum are analyzed and compared to the expected spectrum for the Trimethobenzamide-D6 structure. The presence of the deuterium atoms will result in the absence of signals at specific positions where protons would normally appear in the non-deuterated form.

-

3. Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight of the compound and determine its isotopic purity.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Method:

-

Ionization: An appropriate ionization technique is used, such as Electrospray Ionization (ESI).

-

Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions.

-

Identity Confirmation: The observed molecular ion peak is compared to the calculated molecular weight of Trimethobenzamide-D6.

-

Isotopic Purity: The relative intensities of the isotopic peaks are analyzed to confirm the high incorporation of deuterium.

-

Visualizing the Process: Workflows and Relationships

To better illustrate the processes behind a Certificate of Analysis, the following diagrams are provided.

Caption: General workflow for generating a Certificate of Analysis.

Caption: Interrelation of analytical tests for Trimethobenzamide-D6.

Methodological & Application

Application Note: High-Throughput Quantification of Trimethobenzamide in Human Plasma using LC-MS/MS with Trimethobenzamide D6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethobenzamide is an antiemetic agent used for the prevention of nausea and vomiting. Accurate and reliable quantification of Trimethobenzamide in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Trimethobenzamide in human plasma. The use of a stable isotope-labeled internal standard, Trimethobenzamide D6, ensures high accuracy and precision.

Experimental

Materials and Reagents

-

Trimethobenzamide and this compound reference standards were sourced from a reputable supplier.

-

HPLC-grade acetonitrile, methanol, and water were obtained from a commercial vendor.

-

Formic acid (LC-MS grade) was used as a mobile phase modifier.

-

Human plasma (with anticoagulant) was obtained from a certified biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

LC-MS/MS Method Development

Liquid Chromatography

A reversed-phase chromatographic separation was developed to achieve good peak shape and separation from endogenous plasma components.

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Elution: A linear gradient was optimized for the separation, starting with a low percentage of organic phase and ramping up to elute Trimethobenzamide and its internal standard.

Mass Spectrometry

The mass spectrometer was operated in positive ion electrospray mode. Multiple reaction monitoring (MRM) was used for the quantification of Trimethobenzamide and this compound. The precursor and product ions were optimized by infusing standard solutions of the analytes into the mass spectrometer.

Disclaimer: The following MRM transitions are proposed based on the structure of Trimethobenzamide and may require experimental optimization.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Trimethobenzamide | 389.2 | 195.1 (Quantifier) | 100 | 25 |

| 151.1 (Qualifier) | 100 | 35 | ||

| This compound | 395.2 | 201.1 | 100 | 25 |

Sample Preparation

A protein precipitation method was employed for the extraction of Trimethobenzamide and this compound from human plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:

-

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15%.

-

Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 1 ng/mL.

-

Matrix Effect: No significant matrix effect was observed.

-

Stability: Trimethobenzamide was found to be stable in human plasma under various storage conditions.

Quantitative Data Summary

Disclaimer: The following data is representative and should be confirmed experimentally.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| Trimethobenzamide | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 10 | 95 - 105 | < 12 | 93 - 107 |

| Low | 3 | < 8 | 96 - 104 | < 10 | 94 - 106 |

| Medium | 100 | < 7 | 97 - 103 | < 9 | 95 - 105 |

| High | 800 | < 6 | 98 - 102 | < 8 | 96 - 104 |

Experimental Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of Trimethobenzamide.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of Trimethobenzamide.

This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of Trimethobenzamide in human plasma using its deuterated internal standard. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be applied to pharmacokinetic and bioequivalence studies. The provided diagrams illustrate the experimental workflow and the proposed mechanism of action of Trimethobenzamide.

Application Note: Quantitative Analysis of Trimethobenzamide in Human Plasma using Trimethobenzamide-D6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantitative analysis of Trimethobenzamide in human plasma samples. A stable, isotopically labeled internal standard, Trimethobenzamide-D6, is used to ensure accuracy and precision. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a widely accepted and robust technology for bioanalytical applications.[1][2]

Introduction

Trimethobenzamide is an antiemetic drug used to prevent nausea and vomiting. Accurate quantification of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of drugs in complex biological matrices like plasma.[1][2][3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Trimethobenzamide-D6, is the gold standard in quantitative mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis, leading to highly reliable data.[4] This protocol details a straightforward protein precipitation method for sample preparation followed by a rapid LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

Trimethobenzamide reference standard

-

Trimethobenzamide-D6 (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Prepare separate stock solutions of Trimethobenzamide and Trimethobenzamide-D6 in methanol.

-

-

Analyte Working Solutions (Calibration and QC):

-

Perform serial dilutions of the Trimethobenzamide primary stock with 50:50 (v/v) ACN:Water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Trimethobenzamide-D6 primary stock with acetonitrile. This solution will be used as the protein precipitation solvent.

-

Sample Preparation: Protein Precipitation

This method is designed for its simplicity and high-throughput capability.[2][5]

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 150 µL of the IS Working Solution (100 ng/mL Trimethobenzamide-D6 in acetonitrile) to each tube.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Dilute the supernatant by adding 100 µL of ultrapure water containing 0.1% formic acid.

-

Seal the plate or cap the vials and place in the autosampler for analysis.

Figure 1: Plasma Sample Protein Precipitation Workflow.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| HPLC System | Standard UHPLC/HPLC System |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B in 2.5 min; Hold at 95% for 1 min; Re-equilibrate for 1.5 min |

| Total Run Time | 5.0 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +5000 V |

| Source Temp. | 500°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Trimethobenzamide | 389.2 | 121.1 | 100 | 25 |

| Trimethobenzamide-D6 | 395.2 | 121.1 | 100 | 25 |

Note: Precursor and product ions are predicted based on the molecular structure and may require empirical optimization.

Data Presentation and Performance Characteristics

The following tables represent example data to illustrate the expected performance of the method.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor is typically applied.

Table 4: Example Calibration Curve Data

| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

|---|---|---|---|---|---|

| 1.0 | 5,250 | 1,010,000 | 0.0052 | 1.0 | 100.0 |

| 2.5 | 13,100 | 1,025,000 | 0.0128 | 2.4 | 96.0 |

| 10.0 | 54,300 | 1,050,000 | 0.0517 | 10.2 | 102.0 |

| 50.0 | 265,000 | 1,030,000 | 0.2573 | 49.5 | 99.0 |

| 250.0 | 1,350,000 | 1,045,000 | 1.2919 | 253.1 | 101.2 |

| 500.0 | 2,710,000 | 1,060,000 | 2.5566 | 498.5 | 99.7 |

| 1000.0 | 5,350,000 | 1,055,000 | 5.0711 | 1005.0 | 100.5 |

| Linearity | \multicolumn{5}{c|}{R² > 0.995 } |

Accuracy and Precision

Method accuracy and precision are evaluated by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[6]

Table 5: Example Intra- and Inter-Day Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean (n=6) (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Mean (n=18) (ng/mL) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|---|---|

| LLOQ | 1.0 | 1.05 | 8.5 | 105.0 | 1.08 | 11.2 | 108.0 |

| Low QC | 3.0 | 2.95 | 6.2 | 98.3 | 3.10 | 7.5 | 103.3 |

| Mid QC | 150.0 | 153.5 | 4.1 | 102.3 | 148.2 | 5.3 | 98.8 |

| High QC | 750.0 | 735.0 | 3.5 | 98.0 | 760.5 | 4.8 | 101.4 |

Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Overall Analytical Workflow

The entire process from receiving a sample to generating a final concentration value follows a structured workflow to ensure data integrity and traceability.

Figure 2: High-Level Bioanalytical Workflow.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 4. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 5. researchgate.net [researchgate.net]

- 6. research.unipd.it [research.unipd.it]

Application Note: Quantitative Analysis of Trimethobenzamide in Human Plasma using a Validated LC-MS/MS Method with Trimethobenzamide D6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Trimethobenzamide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Trimethobenzamide D6, ensures high accuracy and precision. The method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies or other applications involving the quantification of Trimethobenzamide in a biological matrix.

Introduction

Trimethobenzamide is an antiemetic drug used to prevent nausea and vomiting.[1] Its mechanism of action is primarily through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1] Accurate quantification of Trimethobenzamide in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note describes a representative LC-MS/MS method for the determination of Trimethobenzamide in human plasma. The use of a deuterated internal standard, this compound, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects.

Signaling Pathway of Trimethobenzamide

Trimethobenzamide exerts its antiemetic effect by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetic signals. By inhibiting the action of dopamine, Trimethobenzamide prevents the transmission of these signals to the vomiting center in the brain.[1]

Figure 1: Mechanism of action of Trimethobenzamide.

Experimental Workflow

The following diagram outlines the major steps in the quantitative analysis of Trimethobenzamide from plasma samples.

Figure 2: Experimental workflow for Trimethobenzamide analysis.

Experimental Protocols

Note: This is a representative method and must be fully validated in the end-user's laboratory.

1. Materials and Reagents

-

Trimethobenzamide certified reference standard

-

This compound certified reference standard (Internal Standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with appropriate anticoagulant)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Trimethobenzamide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Trimethobenzamide primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

3. Sample Preparation

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the Internal Standard Working Solution (e.g., 100 ng/mL this compound) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex to mix and inject into the LC-MS/MS system.

4. Liquid Chromatography Conditions

| Parameter | Suggested Condition |

| HPLC System | A standard UHPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

5. Mass Spectrometry Conditions

| Parameter | Suggested Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen, Medium |

Table 1: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Trimethobenzamide | 389.2 | 100.1 | 150 | 25 |

| This compound | 395.2 | 106.1 | 150 | 25 |

Note: The m/z values and collision energies are theoretical and require optimization.

Quantitative Data

The following tables summarize the expected performance of this method upon validation.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Trimethobenzamide | 1 - 1000 | Linear (1/x²) | > 0.995 |

Table 3: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |

| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |

| Mid | 100 | < 15% | ± 15% | < 15% | ± 15% |

| High | 800 | < 15% | ± 15% | < 15% | ± 15% |

Table 4: Method Performance Summary

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Matrix Effect | Minimal and compensated by the internal standard |

| Recovery | Consistent and reproducible across the calibration range |

| Stability | Stable under expected storage and processing conditions |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Trimethobenzamide in human plasma using LC-MS/MS with a deuterated internal standard. The proposed method is sensitive, selective, and suitable for high-throughput analysis in a research setting. The provided workflow, protocols, and performance characteristics serve as a valuable resource for researchers in drug development and clinical research. It is imperative that this method is fully validated in the end-user's laboratory to ensure it meets the specific requirements of their studies.

References

Application Notes and Protocols for the Bioanalysis of Trimethobenzamide D6

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the sample preparation of biological matrices for the quantitative analysis of Trimethobenzamide, utilizing Trimethobenzamide D6 as an internal standard. The following protocols are foundational and can be optimized based on the specific biological matrix (e.g., plasma, urine, tissue homogenate) and the analytical instrumentation used. Trimethobenzamide is an antiemetic drug, and its accurate quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This compound, as a stable isotope-labeled internal standard, is the preferred choice for mass spectrometry-based bioanalysis to correct for matrix effects and variability in sample processing.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the bioanalysis of Trimethobenzamide. These values are indicative and may vary based on the specific method, instrumentation, and biological matrix.

| Parameter | Typical Range/Value | Notes |

| Linearity Range | 0.5 - 50 µg/mL | This range can be adjusted based on expected sample concentrations.[1] |

| LLOQ | 0.5 µg/mL | Lower Limit of Quantification, the lowest concentration with acceptable precision and accuracy.[1] |

| Accuracy | 94.03% to 100.39% | Expressed as the percentage of the nominal concentration.[1] |

| Precision (%CV) | < 15% | Coefficient of variation for replicate measurements. |

| Recovery | > 85% | Extraction efficiency of the sample preparation method. |

Experimental Protocols

The selection of a sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest.[2][3] The most common techniques for small molecules like Trimethobenzamide are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3]

Protein Precipitation (PPT)

PPT is a simple and rapid method suitable for high-throughput analysis, particularly for plasma and serum samples.[4] It involves adding a precipitating agent, typically an organic solvent or an acid, to denature and precipitate proteins.[4]

Principle: Proteins are precipitated from the biological matrix by the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). The analyte and internal standard remain in the supernatant, which is then separated by centrifugation.

Protocol:

-

Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (concentration will depend on the expected analyte concentration and instrument sensitivity) to each sample, calibrator, and quality control sample.

-

Precipitation: Add 300 µL of cold acetonitrile (or methanol). The 1:3 sample to solvent ratio is a common starting point and can be optimized.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-